2-Fluoromethamphetamine
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Overview
Description
2-Fluoromethamphetamine is a stimulant drug belonging to the amphetamine family. It is a fluorinated analogue of methamphetamine and is a regioisomer of 3-fluoromethamphetamine and 4-fluoromethamphetamine . This compound has been used as a designer drug and is known for its efficacy as a study or productivity aid . Unlike most stimulant drugs of the amphetamine family, this compound does not activate serotonin receptors .
Preparation Methods
The synthesis of 2-fluoromethamphetamine involves the fluorination of methamphetamine. One common method includes the reaction of methamphetamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
2-Fluoromethamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
2-Fluoromethamphetamine has several scientific research applications:
Mechanism of Action
2-Fluoromethamphetamine primarily exerts its effects through the inhibition of norepinephrine reuptake . This leads to increased levels of norepinephrine in the synaptic cleft, resulting in heightened alertness and energy. Unlike other amphetamines, it does not significantly affect serotonin receptors, which may account for its reduced euphoric effects .
Comparison with Similar Compounds
2-Fluoromethamphetamine is similar to other fluorinated amphetamines such as:
2-Fluoroamphetamine: Another stimulant with a fluorine atom at the 2-position on the aromatic ring.
3-Fluoromethamphetamine: A regioisomer with the fluorine atom at the 3-position.
4-Fluoromethamphetamine: A regioisomer with the fluorine atom at the 4-position.
Compared to these compounds, this compound is unique in its specific regioisomeric structure and its selective inhibition of norepinephrine reuptake without significant serotonin receptor activation .
Properties
CAS No. |
1017176-48-5 |
---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-8(12-2)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
XNWIKJYFOIDUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NC |
Origin of Product |
United States |
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